molecular formula C21H27ClN4O2S B2984663 7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione CAS No. 372972-92-4

7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2984663
CAS No.: 372972-92-4
M. Wt: 434.98
InChI Key: YTUILABSUJNXHW-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core with specific substitutions:

  • Position 7: A 2-chlorophenylmethyl group, contributing aromatic and electron-withdrawing properties.
  • Positions 1 and 3: Methyl groups, common in xanthine derivatives to modulate pharmacokinetics.

Molecular Formula: C₂₁H₃₁ClN₄O₂S (calculated).
Molecular Weight: ~438.57 g/mol.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2S/c1-4-5-6-7-10-13-29-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)14-15-11-8-9-12-16(15)22/h8-9,11-12H,4-7,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUILABSUJNXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs are compared in Table 1 , focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 7: 2-Chlorophenylmethyl; 8: Heptylsulfanyl C₂₁H₃₁ClN₄O₂S 438.57 High lipophilicity; PDE inhibition (hypothesized) -
7-Benzyl-1,3-dimethyl-8-phenyl-purine-2,6-dione 7: Benzyl; 8: Phenyl C₂₀H₁₈N₄O₂ 346.39 mp 164°C; aromatic interactions
Doxofylline 7: 1,3-Dioxolane-methyl C₁₁H₁₄N₄O₄ 266.26 Bronchodilator; low side effects
7-(2-Chlorophenylmethyl)-8-(4-methylbenzylsulfanyl)-1,3-dimethyl-purine-2,6-dione 7: 2-Chlorophenylmethyl; 8: 4-Methylbenzylsulfanyl C₂₂H₂₁ClN₄O₂S 440.95 Moderate lipophilicity; structural analog
8-(2-Chlorobenzylsulfanyl)-7-ethyl-3-methyl-purine-2,6-dione 7: Ethyl; 8: 2-Chlorobenzylsulfanyl C₁₅H₁₅ClN₄O₂S 362.88 Shorter sulfanyl chain; potential metabolic stability
7-(2-Chlorobenzyl)-8-isobutylsulfanyl-1,3-dimethyl-purine-2,6-dione 8: Isobutylsulfanyl C₁₈H₂₁ClN₄O₂S 392.90 Enhanced solubility; synthetic intermediate

Impact of Substituents on Physicochemical Properties

  • Solubility : Shorter sulfanyl chains (e.g., ethyl in ) or polar groups (e.g., dioxolane in doxofylline ) enhance aqueous solubility.
  • Aromatic Interactions : Benzyl or phenyl groups at position 7/8 (e.g., ) may enhance binding to hydrophobic enzyme pockets.

Q & A

Q. What synthetic methodologies are recommended for preparing 7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione?

The synthesis typically involves nucleophilic substitution at the purine C8 position. A general protocol includes:

Base-mediated thiolation : React 1,3-dimethylxanthine derivatives with heptyl mercaptan under basic conditions (e.g., aqueous NaOH) to introduce the 8-heptylsulfanyl group .

Benzylation : Introduce the 2-chlorobenzyl group via alkylation using 2-chlorobenzyl bromide in polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity .

Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃:MeOH 9:1).

Q. How can spectroscopic techniques characterize the compound’s structure?

  • ¹H-NMR : Key signals include:
    • Singlet at δ ~3.4 ppm (N1-CH₃ and N3-CH₃).
    • Multiplet at δ ~4.2–4.5 ppm (SCH₂ of heptylsulfanyl).
    • Aromatic protons (2-chlorophenyl) at δ ~7.2–7.5 ppm .
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 449.2 for C₂₂H₂₈ClN₄O₂S).
  • IR : Stretch at ~1670 cm⁻¹ (C=O of purine-2,6-dione) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the heptylsulfanyl group at C8?

Variables affecting yield and selectivity:

  • Solvent : Use aqueous NaOH/EtOH mixtures to balance nucleophilicity and solubility .
  • Temperature : Moderate heating (50–60°C) improves reaction kinetics without promoting side oxidation.
  • Molar ratios : A 1.2:1 excess of heptyl mercaptan over the purine precursor minimizes unreacted starting material .
  • Post-reaction workup : Acidify to pH ~3–4 to precipitate the product, reducing loss during extraction.

Q. How do structural modifications at the C8 position influence biological activity?

Comparative studies using analogs (e.g., 8-hydroxyethylsulfanyl or 8-hexylsulfanyl derivatives) reveal:

  • Chain length : Longer alkyl chains (e.g., heptyl vs. ethyl) enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
  • Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) at C8 decrease purine ring electron density, altering binding affinity in enzyme assays .
  • Methodological approach : Synthesize analogs via the same thiolation protocol, then evaluate via in vitro assays (e.g., kinase inhibition) with controlled pH and temperature .

Q. How to address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Purity : Confirm compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with readouts .
  • Structural confirmation : Re-validate ambiguous samples via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC for C-H correlations) .

Q. What strategies are effective for studying substituent effects on the purine core’s reactivity?

  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and nucleophilic attack sites .
  • Parallel synthesis : Prepare a library of C7 and C8 analogs (e.g., varying aryl or alkyl groups) and compare reaction rates under identical conditions .
  • Kinetic studies : Monitor intermediates via stopped-flow NMR or quenching experiments to identify rate-limiting steps .

Methodological Considerations

  • Data reproducibility : Replicate key experiments across multiple batches and laboratories.
  • Safety protocols : Handle 2-chlorobenzyl bromide (lachrymator) in fume hoods with PPE .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal.

For further structural insights, refer to SMILES notation: CN1C(=O)N(C(=O)C2=C1N=C(N(CCCCCCS)Cc3ccccc3Cl)C2)C .

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